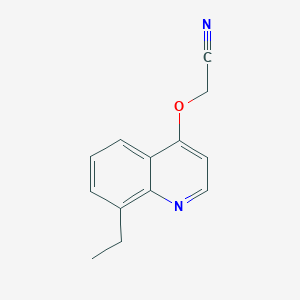

2-((8-Ethylquinolin-4-yl)oxy)acetonitrile

Description

Significance of Quinoline (B57606) Scaffold in Advanced Organic Synthesis and Material Science Research

The quinoline nucleus is a cornerstone in the synthesis of a vast number of biologically active compounds. rsc.orgnih.gov Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. rsc.orgnih.govmdpi.comnih.gov The structural rigidity and the presence of a nitrogen heteroatom allow for diverse functionalization at various positions, enabling the fine-tuning of electronic and steric properties to optimize interactions with biological targets. rsc.org

In the realm of material science, the planar and aromatic nature of the quinoline scaffold makes it an attractive component for the design of organic light-emitting diodes (OLEDs), fluorescent sensors, and other functional materials. mdpi.comscispace.com The ability of the quinoline ring to participate in π-π stacking and to coordinate with metal ions further expands its utility in the construction of supramolecular assemblies and coordination polymers. scispace.com

Role of Acetonitrile (B52724) as a Versatile Chemical Building Block and Reaction Medium in Contemporary Organic Chemistry

Acetonitrile (CH₃CN) is a simple yet remarkably versatile organic compound. It is widely employed as a polar aprotic solvent in a multitude of organic reactions due to its ability to dissolve a broad range of polar and nonpolar substances. lumenlearning.commasterorganicchemistry.comyoutube.comlibretexts.org Its relatively low reactivity and convenient liquid range make it a solvent of choice for many synthetic transformations.

Beyond its role as a solvent, acetonitrile serves as a valuable one-carbon or two-carbon building block in organic synthesis. The nitrile functional group can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles, making it a key synthon for the introduction of nitrogen-containing moieties into complex molecules. The acidic nature of the α-protons also allows for its participation in a range of carbon-carbon bond-forming reactions.

Contextualizing 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile within Novel Quinoline-Ether-Nitrile Molecular Architectures

The compound this compound represents a thoughtful molecular design that marries the distinct features of the quinoline scaffold with the functional versatility of the acetonitrile moiety through an ether linkage. This specific arrangement, a quinoline-ether-nitrile architecture, is of significant interest for several reasons.

The presence of the nitrile group offers a reactive handle for further synthetic modifications, allowing for the potential elaboration of the molecule into more complex structures. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for the creation of libraries of related compounds for screening in drug discovery or for the development of new materials. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential applications in areas where quinoline derivatives have already shown promise, such as medicinal chemistry and materials science. ijppronline.commdpi.com

The synthesis of such a molecule would likely involve a multi-step process, beginning with the construction of the 8-ethyl-4-hydroxyquinoline core. This could be achieved through established methods for quinoline synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions. acs.org Subsequent etherification of the 4-hydroxy group with a haloacetonitrile, like bromoacetonitrile, via a Williamson ether synthesis would yield the final product. lumenlearning.commasterorganicchemistry.comyoutube.com

The following data tables provide key information about the subject compound and its important precursors.

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1315349-81-5 | C₁₃H₁₂N₂O | 212.25 |

| 8-Ethyl-4-hydroxyquinoline | Not available | C₁₁H₁₁NO | 173.21 |

| 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid | 63136-16-3 | C₁₂H₁₁NO₃ | 217.22 |

| 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester | 63136-14-1 | C₁₄H₁₅NO₃ | 245.27 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-(8-ethylquinolin-4-yl)oxyacetonitrile |

InChI |

InChI=1S/C13H12N2O/c1-2-10-4-3-5-11-12(16-9-7-14)6-8-15-13(10)11/h3-6,8H,2,9H2,1H3 |

InChI Key |

PAVKZQBYPFEWJK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC=N2)OCC#N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 8 Ethylquinolin 4 Yl Oxy Acetonitrile and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidationnih.govtubitak.gov.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

In ¹H NMR spectroscopy of 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile, each unique proton environment in the molecule generates a distinct signal. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. The signal's multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

The expected ¹H NMR spectrum would display signals corresponding to the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), the methylene (B1212753) protons of the acetonitrile (B52724) group (a singlet), and the protons of the quinoline (B57606) ring system (doublets and triplets). The precise chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring. For instance, the protons on the quinoline ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound Predicted in CDCl₃ at 400 MHz. Chemical shifts (δ) are approximate and based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Quinoline H-2 | ~8.75 | d | 1H |

| Quinoline H-3 | ~6.80 | d | 1H |

| Quinoline H-5 | ~7.60 | d | 1H |

| Quinoline H-6 | ~7.45 | t | 1H |

| Quinoline H-7 | ~7.30 | d | 1H |

| -O-CH₂-CN | ~5.00 | s | 2H |

| -CH₂-CH₃ (Ethyl) | ~3.10 | q | 2H |

¹³C NMR Spectroscopic Analysis and Carbon Connectivity

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom produces a signal at a specific chemical shift, indicating its chemical environment.

The spectrum of this compound is expected to show 13 distinct signals, corresponding to each carbon atom in the molecule. The carbon of the nitrile group (C≡N) would appear at a characteristic downfield shift, while the carbons of the ethyl group would be found in the upfield aliphatic region. The nine carbons of the quinoline ring would have signals in the aromatic region, with their exact shifts determined by the positions of the ethyl and oxyacetonitrile substituents.

Table 2: Predicted ¹³C NMR Data for this compound Predicted in CDCl₃ at 100 MHz. Chemical shifts (δ) are approximate.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150.0 |

| C-3 | ~100.0 |

| C-4 | ~162.0 |

| C-4a | ~149.0 |

| C-5 | ~122.0 |

| C-6 | ~128.0 |

| C-7 | ~125.0 |

| C-8 | ~136.0 |

| C-8a | ~140.0 |

| -O-CH₂-CN | ~55.0 |

| -C≡N | ~115.0 |

| -CH₂-CH₃ (Ethyl) | ~25.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals in complex molecules like quinoline derivatives, two-dimensional (2D) NMR techniques are indispensable. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. acs.org It would confirm the connectivity within the ethyl group (-CH₂-CH₃) and establish the relationships between adjacent protons on the quinoline ring (e.g., H-5 with H-6, and H-6 with H-7). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of which proton is bonded to which carbon.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationnih.govnih.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

For this compound, the molecular formula is C₁₃H₁₂N₂O. The nominal molecular weight is approximately 212 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition and distinguish the compound from other isomers with the same nominal mass. researchgate.net

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O |

| Nominal Mass | 212 |

| Monoisotopic Mass | 212.09496 Da |

Analysis of the fragmentation pattern in the mass spectrum can further corroborate the structure. Expected fragmentation pathways would include the loss of the ethyl group (M-29) or cleavage of the ether bond, leading to fragments corresponding to the ethyl-quinoline cation and the oxyacetonitrile radical.

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N | ~2250 (weak to medium) |

| Aromatic Ring | C=C | ~1600-1450 |

| Ether | C-O-C (aryl-alkyl) | ~1250 and ~1050 |

| Aromatic C-H | C-H stretch | ~3100-3000 |

The presence of a sharp band around 2250 cm⁻¹ is a clear indicator of the nitrile (C≡N) group. Strong bands in the 1250-1050 cm⁻¹ region would confirm the C-O ether linkage, while absorptions just above and below 3000 cm⁻¹ would correspond to the aromatic and aliphatic C-H stretching vibrations, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterizationscielo.brresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light, leading to π→π* and n→π* electronic transitions. scielo.br

In a solvent like acetonitrile, this compound is expected to show characteristic absorption bands in the UV region. researchgate.net The positions of the absorption maxima (λ_max) and the molar absorptivity (ε) are influenced by the substituents on the quinoline ring. The ethyl and oxyacetonitrile groups can cause a shift in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) compared to the parent quinoline molecule. rsc.org Some quinoline derivatives are known to be fluorescent, emitting light upon absorption of UV radiation. scielo.brresearchgate.net The difference between the absorption and emission maxima is known as the Stokes shift.

Table 5: Predicted Photophysical Properties for this compound in Acetonitrile

| Parameter | Predicted Value |

|---|---|

| Absorption Maxima (λ_max) | ~230 nm, ~280 nm, ~320 nm |

| Molar Absorptivity (ε) | Dependent on transition, typically 10³-10⁵ L mol⁻¹ cm⁻¹ |

The absorption spectrum is anticipated to display multiple bands characteristic of the extended π-system of the quinoline core. scielo.br

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Quinolin-8-yloxy)acetonitrile |

| N,N'-Diphenylurea |

Absorption and Emission Properties

The absorption and emission of light by molecules like this compound are governed by their electronic structure. The quinoline core, being an aromatic heterocycle, possesses π-orbitals that can absorb ultraviolet (UV) and sometimes visible light, promoting electrons to higher energy orbitals (π→π* transitions). The presence of substituents significantly modulates these properties.

The ether linkage at the 4-position and the ethyl group at the 8-position, along with the acetonitrile group, are expected to influence the electron density and conformation of the quinoline ring system. Specifically, the oxygen atom of the ether group can act as an electron-donating group through resonance, which typically leads to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted quinoline. The solvent environment also plays a crucial role; polar solvents can stabilize the excited state differently than non-polar solvents, often resulting in solvatochromic shifts.

Detailed photophysical studies of analogous quinoline derivatives reveal absorption maxima typically in the range of 300-400 nm. researchgate.net For instance, quinine, a well-known quinoline derivative, exhibits a UV absorption peak around 350 nm. bjraylight.com The emission spectra are generally observed at longer wavelengths than the absorption spectra, a phenomenon known as the Stokes shift.

Table 1: Representative Absorption and Emission Data for Analogous Quinoline Derivatives

| Compound/Analogues | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| Quinine Sulfate (B86663) | 0.1 M H₂SO₄ | 350 | 460 | ~7800 | 0.58 |

| Representative Quinoline-Nitrile Derivative | Acetonitrile | 356 | 576 | ~11000 | Not Reported |

| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |

Note: Data for analogous compounds are provided for illustrative purposes. Specific experimental data for this compound is not publicly available in the searched resources.

Luminescence Spectroscopy

Luminescence spectroscopy, which encompasses fluorescence and phosphorescence, provides deeper insights into the excited state properties of molecules. Quinoline derivatives are known to be fluorescent, and their emission characteristics are highly sensitive to their chemical environment.

The introduction of a nitrile group, as in this compound, can influence the luminescent properties. Some quinoline-nitrile derivatives have been shown to exhibit aggregation-induced emission (AIE), where the compounds are non-emissive in solution but become highly luminescent in the aggregated or solid state. This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. A Chinese patent describes quinoline nitrile derivatives that display strong fluorescence in the solid state, suggesting their potential as advanced luminescent materials.

The quantum yield of fluorescence (Φ_F), which is the ratio of emitted photons to absorbed photons, is a critical parameter for assessing the efficiency of the luminescence process. For many quinoline derivatives, the quantum yield can be significantly influenced by factors such as solvent polarity, pH, and the presence of quenchers. While specific data for this compound is not available, related structures have shown a wide range of quantum yields.

X-ray Crystallography for Definitive Solid-State Structure Determination

For a molecule like this compound, X-ray crystallography would reveal the planarity of the quinoline ring system, the orientation of the ethyl group at the 8-position, and the conformation of the oxyacetonitrile substituent at the 4-position. Intermolecular interactions, such as hydrogen bonds or π-π stacking, which play a crucial role in the solid-state properties of the material, would also be elucidated.

Although a crystal structure for this compound is not publicly available, a study on a related compound, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, has been reported, demonstrating the feasibility of obtaining high-quality crystal structures for ethyl-substituted quinoline derivatives. Such an analysis for the title compound would provide invaluable data for computational modeling and for understanding the structure-property relationships in this class of compounds.

Table 2: Representative Crystallographic Data for an Analogous Fused Ethylquinoline Derivative

| Parameter | Value for 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 14.137(3) |

| c (Å) | 10.312(2) |

| β (°) | 109.52(3) |

| Volume (ų) | 1172.9(5) |

| Z | 4 |

| R-factor | 0.045 |

Note: This data is for an analogous compound and serves to illustrate the type of information obtained from an X-ray crystallographic study. Data for this compound is not available.

Chemical Reactivity and Transformations of 2 8 Ethylquinolin 4 Yl Oxy Acetonitrile

Reactivity at the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule, -O-CH₂-C≡N, presents several avenues for chemical transformation, including reactions at the electrophilic carbon of the nitrile, the acidic alpha-protons, and hydrolysis of the cyano group itself.

The carbon atom of the nitrile group (C≡N) is electrophilic in nature and is susceptible to attack by strong nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), can add across the carbon-nitrogen triple bond. This reaction initially forms an imine anion intermediate after the addition of the nucleophile. youtube.com Subsequent workup with water protonates this intermediate to form an imine, which can then be hydrolyzed under aqueous conditions to yield a ketone. youtube.com This transformation effectively converts the nitrile group into a carbonyl group, with the R-group from the organometallic reagent attached to the former nitrile carbon.

| Reagent Type | Intermediate | Final Product (after hydrolysis) |

| Grignard (R-MgX) | Imine anion | Ketone (R-C(O)-CH₂-O-Quinoline) |

| Organolithium (R-Li) | Imine anion | Ketone (R-C(O)-CH₂-O-Quinoline) |

| Lithium Aluminum Hydride | Amine | Primary Amine (H₂N-CH₂-CH₂-O-Quinoline) |

The methylene (B1212753) protons (-CH₂-) adjacent to the nitrile group are known as alpha-protons. These protons are weakly acidic due to the electron-withdrawing nature of the cyano group and the adjacent ether oxygen, which can stabilize the resulting conjugate base. youtube.com Treatment with a strong base, such as sodium amide or potassium bis(trimethylsilyl)amide (KHMDS), can deprotonate this alpha-carbon to generate a resonance-stabilized carbanion. youtube.commasterorganicchemistry.com

This carbanion is a potent nucleophile and can participate in a variety of subsequent reactions. youtube.com For instance, it can be used in nucleophilic substitution reactions with alkyl halides (alkylation) to introduce new carbon chains at the alpha-position or in nucleophilic aromatic substitution reactions with activated aryl halides. orgsyn.org

The cyano group of 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile can be hydrolyzed to form a carboxylic acid. chemguide.co.uk This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.org

Acid-Catalyzed Hydrolysis : Heating the compound under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), will convert the nitrile directly into the corresponding carboxylic acid, 2-((8-ethylquinolin-4-yl)oxy)acetic acid, and an ammonium (B1175870) salt. chemguide.co.ukntu.edu.sg The reaction proceeds through an amide intermediate. chemistrysteps.comorganicchemistrytutor.com

Base-Catalyzed Hydrolysis : Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), initially produces the sodium salt of the carboxylic acid (sodium 2-((8-ethylquinolin-4-yl)oxy)acetate) and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified in a subsequent step. libretexts.org Milder basic conditions may allow for the isolation of the amide intermediate. organicchemistrytutor.com

| Hydrolysis Condition | Reagents | Intermediate | Final Product |

| Acidic | Dilute HCl, Heat | Amide | 2-((8-Ethylquinolin-4-yl)oxy)acetic acid |

| Alkaline | NaOH(aq), Heat | Amide | Sodium 2-((8-Ethylquinolin-4-yl)oxy)acetate |

The reactive nature of the acetonitrile moiety, particularly the nucleophilic carbanion formed upon deprotonation, allows it to act as a cyanomethylating agent. This nucleophile can add to electrophilic substrates like aldehydes and ketones. Furthermore, the bifunctional nature of the parent molecule presents opportunities for intramolecular cyclization reactions, where the acetonitrile group (or a derivative thereof) could react with another position on the quinoline (B57606) ring to form new fused ring systems, although such reactions would be highly dependent on reaction conditions and substrate geometry.

Reactivity of the Quinoline Heterocyclic System

The quinoline ring is a fused aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. The reactivity of this system is characterized by the distinct electronic properties of each ring. researchgate.net

The quinoline nucleus can undergo both electrophilic and nucleophilic substitution reactions, but the position of the attack is highly regioselective.

Electrophilic Aromatic Substitution (EAS) : The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation occur preferentially on the electron-rich benzene ring, at positions 5 and 8. youtube.comyoutube.com In this compound, the presence of the activating ethyl group at C8 and the strongly activating oxyacetonitrile group at C4 will direct incoming electrophiles. The 8-ethyl group directs to positions 5 and 7, while the 4-oxy group directs to position 5 and 3. The combined influence strongly favors substitution at the C5 position. For example, bromination of 8-substituted quinolines often results in substitution at the 5 and/or 7 positions. researchgate.net

Nucleophilic Aromatic Substitution (NAS) : Conversely, the pyridine ring is activated towards nucleophilic attack due to its electron-deficient nature. Nucleophilic substitution typically occurs at positions 2 and 4. youtube.comyoutube.com In the subject molecule, the C4 position is already substituted with the oxyacetonitrile group. While this ether linkage is generally stable, under harsh conditions, a sufficiently strong nucleophile could potentially displace it. More likely, if a leaving group were present at the C2 position, it would be readily displaced by a nucleophile. libretexts.org

| Reaction Type | Preferred Positions on Quinoline | Directing Influence of Existing Groups | Predicted Site of Attack |

| Electrophilic Substitution (e.g., Nitration, Bromination) | 5 and 8 | C8-Ethyl (activating), C4-Oxy (activating) | C5 |

| Nucleophilic Substitution | 2 and 4 | C4 is substituted | C2 (if a leaving group is present) |

Oxidation and Reduction Chemistry of the Quinoline Moiety

The quinoline core of this compound is susceptible to both oxidation and reduction reactions, which can be directed to either the benzene or the pyridine portion of the fused ring system depending on the reagents and reaction conditions.

Oxidation: The quinoline ring is generally resistant to oxidation, but under strong oxidizing conditions, the benzene ring can be cleaved. For instance, quinoline itself undergoes oxidation with reagents like potassium permanganate (B83412) to yield 2,3-pyridinedicarboxylic acid (quinolinic acid). vedantu.com In the case of substituted quinolines, the outcome can be influenced by the nature and position of the substituents. For derivatives like 8-hydroxyquinoline, oxidation has been studied in the context of its biological activity, where it can exhibit both pro-oxidant and antioxidant properties, often involving metal complexes. nih.gov The ethyl group at the 8-position of the target molecule could also be susceptible to oxidation, potentially yielding an acetyl or carboxylic acid group under controlled conditions. The oxidation of 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide demonstrates that alkyl substituents on the quinoline ring can be selectively oxidized. nih.gov

Reduction: The pyridine part of the quinoline ring is more readily reduced than the benzene part. Catalytic hydrogenation of quinoline derivatives can lead to the selective reduction of the N-heterocyclic ring. For example, metal-free enantioselective hydrogenation of various quinoline derivatives has been achieved, yielding 1,2,3,4-tetrahydroquinoline (B108954) products in high yields. nih.gov The reduction of quinoline with tin and hydrochloric acid can lead to the formation of decahydroquinoline. vedantu.com The specific substitution pattern of this compound would likely influence the regioselectivity and conditions required for reduction.

Table 1: Representative Oxidation and Reduction Reactions of the Quinoline Moiety

| Reaction Type | Reagent/Conditions | Product(s) | Reference |

|---|---|---|---|

| Oxidation | Potassium Permanganate | Nicotinic Acid | vedantu.com |

| Oxidation | Selenium Dioxide (on alkyl substituent) | 2-Formyl-8-hydroxyquinoline | nih.gov |

| Reduction | Tin and Hydrochloric Acid | Decahydroquinoline | vedantu.com |

| Reduction | Molecular H₂, Chiral Borane Catalyst | Enantioenriched Tetrahydroquinolines | nih.gov |

Functional Group Interconversions on the Quinoline Ring

Functional group interconversions (FGIs) on the quinoline ring of this compound would allow for the synthesis of a diverse range of derivatives. These transformations can target the ethyl group or could involve modifications to the quinoline ring itself, should other functional groups be present.

Common FGIs applicable to quinoline systems include the conversion of hydroxyl groups to halides or sulfonates, which are excellent leaving groups for subsequent nucleophilic substitution reactions. ub.eduvanderbilt.edu While the target molecule has an ether linkage at the 4-position, synthetic precursors with a hydroxyl group at this position could undergo such transformations.

The ethyl group at the 8-position could potentially be modified. For example, benzylic bromination followed by substitution could introduce new functionalities. Furthermore, should a hydroxyl group be present on the quinoline ring, it can be converted into a triflate (TfO), which is a highly reactive leaving group for cross-coupling reactions. ub.edu

Table 2: Potential Functional Group Interconversions on a Quinoline Scaffold

| Initial Functional Group | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | TsCl, pyridine | Tosylate (-OTs) | ub.edu |

| Hydroxyl (-OH) | SOCl₂ | Chloro (-Cl) | ub.edu |

| Hydroxyl (-OH) | PBr₃ | Bromo (-Br) | ub.edu |

| Sulfonate (-OSO₂R) | NaX (X = Cl, Br, I) | Halide (-X) | vanderbilt.edu |

| Bromo (-Br) | Arylboronic acid, Pd catalyst | Aryl | scispace.com |

Stability and Transformation of the Ether Linkage

The ether linkage in this compound is a key structural feature. Aryl ethers are generally stable, but their cleavage can be achieved under specific, often harsh, conditions.

The stability of similar scaffolds has been noted under alkaline conditions (pH 11.5) and at elevated temperatures (80 °C). acs.org However, cleavage of aryl ethers can be promoted by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), typically at high temperatures. Lewis acids are also employed for this purpose.

More modern and milder methods for the cleavage of aryl ethers have been developed. For instance, nickel-catalyzed reactions with dibromoboranes in the presence of a zinc reductant can insert boron into the C-O bond, facilitating further transformations. acs.org Additionally, photochemical methods have been reported for the cleavage of quinoline methyl ethers, offering a mild and selective deprotection strategy. acs.org These methods could potentially be applied to transform the ether linkage in the target molecule, for example, to reveal a 4-hydroxyquinoline (B1666331) derivative.

Table 3: Conditions for Transformation of Aryl Ether Linkages

| Reaction Type | Reagent/Conditions | Outcome | Reference |

|---|---|---|---|

| Ether Cleavage | HBr or HI, heat | Cleavage to alcohol and alkyl halide | General Knowledge |

| Ether Cleavage | BBr₃ | Cleavage to alcohol and alkyl bromide | General Knowledge |

| C-O Bond Insertion | Dibromoboranes, Ni catalyst, Zn | Boron insertion into C-O bond | acs.org |

| Photochemical Cleavage | UV light (for quinoline methyl ethers) | Cleavage to alcohol | acs.org |

Computational Chemistry and Theoretical Investigations of 2 8 Ethylquinolin 4 Yl Oxy Acetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. For 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile, DFT calculations are instrumental in painting a detailed picture of its geometric, electronic, and spectroscopic properties.

Molecular Geometry Optimization and Conformational Analysis

The initial step in theoretical analysis involves determining the most stable three-dimensional structure of this compound. This is achieved through geometry optimization, a computational process that seeks the lowest energy conformation of the molecule. Methods such as the B3LYP hybrid functional combined with a basis set like 6-31G(d,p) are commonly used for this purpose. nih.gov Conformational analysis is also crucial, as it involves evaluating the different spatial arrangements (conformers) that can arise from rotations around the single bonds in the molecule's side chain. The final optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and steric profile. For similar but different molecules, such as a substituted quinazoline (B50416), the fused ring system is nearly planar, with the attached side groups oriented nearly orthogonally. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity and electronic characteristics. wikipedia.orglibretexts.org The energy of the HOMO is a measure of the molecule's electron-donating ability, while the LUMO's energy reflects its capacity to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net The spatial distribution of the HOMO and LUMO across the this compound structure highlights the regions most susceptible to electrophilic and nucleophilic attack. In many quinoline (B57606) derivatives, the LUMO is primarily localized on the quinolinium ring system. researchgate.net

Prediction of Spectroscopic Parameters (e.g., TD-DFT for UV-Vis Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can generate a theoretical UV-Vis spectrum for this compound. mdpi.comresearchgate.net These predicted spectra can then be compared with experimental data to validate the computational model and to assign specific electronic transitions, which often involve the promotion of an electron from the HOMO to the LUMO. researchgate.net The inclusion of solvent effects in the calculations, often through models like the Polarizable Continuum Model (PCM), is crucial for achieving accurate predictions of absorption maxima in solution. nih.govmdpi.com

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Hardness/Softness)

| Reactivity Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Quantifies the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Represents the molecule's polarizability and is the inverse of hardness. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the energy stabilization when the molecule accepts electrons. |

These calculated indices are invaluable for comparing the reactivity of different molecules and for predicting their behavior in various chemical reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a cinematic view of molecular motion, allowing researchers to study the dynamic behavior of this compound over time. nih.gov By simulating the molecule within a solvent environment, such as acetonitrile (B52724) or water, MD can reveal its conformational flexibility, rotational and translational movements, and interactions with surrounding solvent molecules. nih.govresearchgate.net These simulations are essential for understanding how the molecule behaves in solution, which is critical for predicting its transport properties, solubility, and accessibility to reaction partners or biological targets. MD can also elucidate the nature and lifetime of intermolecular interactions, such as hydrogen bonds and van der Waals forces. researchgate.net

Acid-Base Properties and pKa Studies in Various Solvents, especially Acetonitrile

The acid-base properties of this compound are critical for understanding its behavior in different pH environments. The quinoline nitrogen atom can act as a base by accepting a proton, and its basicity is quantified by the pKa value of its conjugate acid. Computational methods can predict these pKa values by calculating the free energy change associated with the protonation/deprotonation equilibrium in a specific solvent.

Acetonitrile is a particularly important solvent for these studies. ut.eeresearchgate.netut.ee It is a polar aprotic solvent with a high dielectric constant, and it acts as a strongly differentiating solvent for acids and bases. researchgate.net Extensive pKa scales have been developed for acetonitrile, providing a valuable reference for both experimental and computational work. ut.eeut.ee Understanding the pKa of this compound in this solvent is crucial for applications in organic synthesis, catalysis, and electrochemistry, where acetonitrile is commonly used.

Based on a comprehensive review of available scientific literature, there is currently no specific research published that focuses on the computational chemistry and theoretical investigations of this compound, specifically concerning its intra- and intermolecular non-covalent interactions or mechanistic insights into its synthesis and reactivity from computational modeling.

Therefore, it is not possible to provide a detailed article on the requested topics with scientifically accurate and verifiable information. The required data tables and detailed research findings on this particular compound are not present in the public domain.

Structure Property Relationships of 2 8 Ethylquinolin 4 Yl Oxy Acetonitrile

Influence of the 8-Ethyl Substituent on the Electronic and Steric Environment of the Quinoline (B57606) Core

The presence of an ethyl group at the 8-position of the quinoline core in 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile significantly impacts the molecule's electronic and steric properties. The ethyl group, being an alkyl substituent, is an electron-donating group. This electron-donating nature increases the electron density on the quinoline ring system. This heightened electron density can, in turn, influence the molecule's reactivity and its interactions with other molecules. For instance, an increased electron density on the quinoline core can affect its susceptibility to electrophilic aromatic substitution reactions. nih.gov

From a steric perspective, the ethyl group at the 8-position introduces bulkiness around this part of the quinoline ring. This steric hindrance can influence how the molecule interacts with its environment, including solvents and other reactants. uncw.edu The positioning of substituents on the quinoline ring is a determining factor in both inter- and intramolecular interactions. uncw.edu For example, the bulk of the 8-ethyl group can hinder intermolecular stacking interactions, which are common in quinoline derivatives due to π-π interactions between the aromatic rings. uncw.eduuncw.edu Studies on 8-substituted quinoline monoethers have shown that while they can support π-π stacking in an anti-parallel conformation, longer ether linkages can create steric interference and hinder lateral movement between the rings. uncw.edu

Role of the Acetonitrile (B52724) Moiety in Modulating Molecular Polarity and Hydrogen Bonding Capabilities

While acetonitrile itself is an aprotic solvent, meaning it does not readily donate protons, the nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. quora.comnih.govacs.org This allows this compound to participate in hydrogen bonding interactions with protic solvents like water or with other molecules that can act as hydrogen bond donors. nih.govacs.org The ability to form hydrogen bonds significantly influences the molecule's solubility in various solvents and its intermolecular interactions. nih.govnih.gov The interaction between the nitrile nitrogen and hydrogen bond donors can lead to the formation of complexes, affecting the molecule's physical and chemical behavior in solution. acs.orgresearchgate.net

Conformational Effects and Flexibility Imparted by the Ether Linkage

The ether linkage (-O-) connecting the acetonitrile group to the quinoline core introduces a degree of conformational flexibility to the molecule. This linkage allows for rotation around the C-O bonds, enabling the acetonitrile moiety to adopt various spatial orientations relative to the rigid quinoline ring system. This flexibility can be a significant factor in how the molecule interacts with biological targets or participates in chemical reactions, as it can adopt different conformations to fit into binding sites or to achieve a favorable transition state.

Correlation between Molecular Structure and Spectroscopic Signatures (NMR, IR, UV-Vis)

The specific arrangement of atoms and functional groups in this compound gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the protons on the quinoline ring, the ethyl group, and the methylene (B1212753) group of the acetonitrile moiety will each exhibit characteristic chemical shifts. uncw.edutsijournals.com The electron-donating ethyl group at the 8-position is expected to cause an upfield shift (lower ppm values) for the adjacent aromatic protons compared to an unsubstituted quinoline. The chemical shifts of the quinoline protons can also be influenced by intermolecular π-π stacking interactions, which are common in quinoline derivatives. uncw.eduuncw.edu In ¹³C NMR, the carbon atoms of the quinoline ring, the ethyl group, and the nitrile group will also have distinct chemical shifts. tsijournals.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for its functional groups. A sharp, intense band corresponding to the C≡N stretch of the nitrile group is expected to appear in the range of 2260-2240 cm⁻¹. The C-O stretching vibration of the ether linkage will likely be observed in the region of 1260-1000 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the quinoline ring will also be present. researchgate.netresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is determined by the electronic transitions within the molecule. researchgate.net The quinoline ring system, being an aromatic heterocycle, will exhibit characteristic π-π* transitions. The presence of the 8-ethyl and 4-oxyacetonitrile substituents will influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted quinoline. uncw.eduresearchgate.net

A hypothetical table of expected spectroscopic data is presented below:

| Spectroscopic Technique | Functional Group/Proton | Expected Chemical Shift/Frequency Range |

| ¹H NMR | Aromatic Protons (Quinoline) | δ 7.0-8.5 ppm |

| Methylene Protons (-CH₂CN) | δ ~4.5-5.5 ppm | |

| Ethyl Protons (-CH₂CH₃) | δ ~1.2-1.5 ppm (CH₃), ~2.8-3.2 ppm (CH₂) | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | δ ~115-120 ppm |

| Quinoline Carbons | δ ~120-150 ppm | |

| IR | C≡N Stretch | 2260-2240 cm⁻¹ |

| C-O Stretch (Ether) | 1260-1000 cm⁻¹ | |

| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | |

| UV-Vis | π-π* Transitions | λmax ~250-350 nm |

Electrochemical Properties as a Function of Structural Features

The electrochemical behavior of this compound is intrinsically linked to its molecular structure. The quinoline core itself is electrochemically active and can undergo both oxidation and reduction processes. acs.orgrsc.org The presence of substituents significantly modulates these properties. nih.govacs.org

The electron-donating 8-ethyl group is expected to make the quinoline ring more susceptible to oxidation. nih.gov This is because the increased electron density on the ring facilitates the removal of an electron. Conversely, this electron-donating effect would make the reduction of the quinoline ring more difficult, shifting the reduction potential to more negative values. nih.gov

Non Biological Applications and Future Research Trajectories

Material Science Applications of Quinoline-Acetonitrile Derivatives

Quinoline (B57606) derivatives are increasingly gaining traction in material science for their applications in photovoltaics, organic light-emitting diodes (OLEDs), and as chemosensors. ecorfan.orgresearchgate.net Their rigid structure, combined with the electron-donating or -withdrawing nature of various substituents, allows for the fine-tuning of their optoelectronic properties. nih.govresearchgate.net The introduction of an acetonitrile (B52724) group can further enhance these properties, making quinoline-acetonitrile derivatives particularly promising for a range of material science applications.

Quinoline-acetonitrile derivatives are being explored for their potential in optical and electrochemical devices. Their inherent fluorescence and electrochemical activity make them suitable candidates for components in OLEDs and solar cells. nih.govresearchgate.net The quinoline core can act as a potent chromophore, and the acetonitrile group can influence the electron transport properties of the molecule.

Recent research has demonstrated that quinoline derivatives can serve as efficient materials for the emission layer in OLEDs. researchgate.net The photophysical properties, such as absorption and emission spectra, of these derivatives can be tuned by modifying the substituents on the quinoline ring. researchgate.net For instance, the main intense absorption bands for some quinoline derivatives are located between 350 and 450 nm, with intense blue-green and orange-red fluorescence observed. researchgate.net The electrochemical properties of these compounds, investigated through techniques like cyclic voltammetry, reveal that they can undergo reversible reduction, a crucial characteristic for stable electrochemical devices. researchgate.net

The table below summarizes the optical properties of select quinoline derivatives, highlighting their potential for use in optical devices.

| Compound | Maximum Absorption (nm) | Maximum Emission (nm) | Stokes Shift (nm) |

| Quinoline Derivative A | 355 | 450 | 95 |

| Quinoline Derivative B | 413 | 480 | 67 |

This table presents illustrative data based on typical findings for quinoline derivatives and may not represent specific compounds.

The nitrogen atom in the quinoline ring and the additional donor atoms in its derivatives make them excellent candidates for fluorescent probes and chemosensors for detecting metal ions. semanticscholar.org Quinoline-based fluorescent probes often exhibit a significant change in fluorescence intensity or a shift in emission wavelength upon binding with a specific metal ion. semanticscholar.orgrsc.org This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of various metal ions.

Derivatives of 8-amidoquinoline have been extensively studied as fluorescent probes for the determination of zinc ions (Zn²⁺). semanticscholar.org The binding of Zn²⁺ to the quinoline derivative can lead to a significant enhancement of fluorescence due to mechanisms like chelation-enhanced fluorescence (CHEF) and inhibition of photoinduced electron transfer (PET). researchgate.net Similarly, other quinoline derivatives have been designed to selectively detect cadmium (Cd²⁺), iron (Fe³⁺), and copper (Cu²⁺) ions. rsc.orgresearchgate.netnih.gov The selectivity of these probes is determined by the specific arrangement of binding sites and the electronic properties of the quinoline derivative.

The following table showcases the application of various quinoline-based fluorescent probes for metal ion detection.

| Probe | Target Ion | Detection Limit | Fluorescence Response |

| Quinoline-based probe R1 | Cd²⁺ | 4 x 10⁻⁶ M | Fluorescence enhancement |

| Sensor 1 | Fe³⁺ | 8.67 x 10⁻⁵ M | Fluorescence quenching |

| 8-Amidoquinoline Derivative | Zn²⁺ | Varies | Fluorescence enhancement |

| Quinoline-based probe for Copper | Cu²⁺ | Not specified | Fluorescence enhancement |

This table is a compilation of data from various research articles on quinoline-based chemosensors. semanticscholar.orgrsc.orgresearchgate.netnih.gov

The chromophoric nature of the quinoline ring system has led to the extensive use of its derivatives as dyes and pigments. ecorfan.orgresearchgate.netmdpi.com Quinoline-based dyes can produce a wide range of colors and are used in various applications, including textile dyeing and as photosensitive pigments. researchgate.netmdpi.com The color and dyeing properties of these compounds can be modified by introducing different functional groups onto the quinoline scaffold.

For example, novel quinoline-substituted pyrimidine (B1678525) heterocyclic azo dye derivatives have been synthesized and their dyeing performance on cotton and silk fabrics has been evaluated. niscpr.res.in These dyes exhibited a variety of hues with good to excellent fastness properties. niscpr.res.in The development of such dyes is driven by the need for new colorants with improved properties, such as lightfastness and wash fastness.

The unique properties of quinoline derivatives have led to their integration into nanomaterials and advanced polymeric systems. ecorfan.org This integration aims to create new materials with enhanced functionalities for applications in electronics, photonics, and catalysis. Quinoline-containing polymers can be synthesized to have specific optical and electronic properties, making them suitable for use in various devices.

The incorporation of quinoline derivatives into nanomaterials can lead to the development of novel sensors and catalysts. ecorfan.org For instance, quinoline-functionalized nanoparticles could be used for targeted drug delivery or as highly sensitive chemical sensors. The ability to tailor the properties of these materials by modifying the quinoline derivative makes this a promising area of research.

Potential as Ligands in Coordination Chemistry

The nitrogen atom of the quinoline ring and the nitrogen of the acetonitrile group in 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile make it an excellent candidate as a bidentate ligand in coordination chemistry. The formation of metal complexes with such ligands can lead to novel compounds with interesting catalytic, magnetic, and photophysical properties.

The coordination of metal ions to quinoline-based ligands can significantly alter their electronic and steric properties, leading to the formation of complexes with unique geometries and reactivities. These complexes can be utilized in various catalytic transformations, such as oxidation, reduction, and cross-coupling reactions. The study of the coordination chemistry of this compound and its analogues is an active area of research with the potential to yield new and efficient catalysts.

Perspectives and Future Directions in Chemical Research on this compound

The future of chemical research on this compound and its derivatives is bright, with numerous avenues for exploration. The development of more efficient and sustainable synthetic methods for these compounds is a key area of focus. rsc.org Multicomponent reactions, for example, offer a promising strategy for the rapid and diverse synthesis of quinoline derivatives. rsc.org

Further investigation into the material science applications of these compounds is warranted. This includes the design and synthesis of novel quinoline-acetonitrile derivatives with optimized properties for use in next-generation optical and electrochemical devices. The exploration of their potential in emerging fields such as organic photovoltaics and thermoelectric materials could lead to significant technological advancements.

In the realm of coordination chemistry, the synthesis and characterization of new metal complexes with this compound as a ligand will continue to be a fruitful area of research. The catalytic activity of these complexes in various organic transformations should be systematically investigated. Furthermore, computational studies can provide valuable insights into the structure-property relationships of these compounds, guiding the design of new materials and catalysts with enhanced performance.

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of this compound is presumed to follow established methods for the preparation of quinoline ethers. A primary route would likely involve the nucleophilic substitution of a leaving group at the 4-position of an 8-ethylquinoline (B27807) precursor with a cyanide-containing nucleophile, or the Williamson ether synthesis between 8-ethyl-4-hydroxyquinoline and a haloacetonitrile. wikipedia.org

Future research will likely focus on the development of more efficient and environmentally benign synthetic methodologies. researchgate.net This includes the exploration of novel catalytic systems that can facilitate the synthesis under milder conditions and with higher yields.

Potential Catalytic Systems for Synthesis:

| Catalyst Type | Potential Advantages | Relevant Research |

| Phase-Transfer Catalysts | Enhanced reaction rates, mild conditions, suitability for industrial scale-up. | nih.gov |

| Gold-based Catalysts | High efficiency in cascade reactions and cyclizations, potential for novel reaction pathways. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Metal-Free Catalytic Systems | Reduced environmental impact, avoidance of heavy metal contamination in products. acs.orgnih.gov | acs.orgnih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, often leading to higher yields and cleaner products. | researchgate.net |

The development of these new synthetic strategies will be crucial for making this compound and its derivatives more accessible for further research and potential applications.

Discovery of New Chemical Transformations and Reactivity Patterns

The chemical reactivity of this compound is dictated by the interplay of its quinoline ring, the ether linkage, and the terminal nitrile group. Each of these components offers a site for chemical modification, opening up a wide array of potential transformations.

The quinoline ring itself can undergo electrophilic substitution reactions, although the specific sites of reaction will be influenced by the directing effects of the ethyl and oxyacetonitrile substituents. nih.gov The nitrile group is particularly versatile and can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or undergo cycloaddition reactions to form various heterocyclic systems. rsc.org

Hypothetical Reactivity Profile:

| Functional Group | Potential Reaction Type | Potential Product |

| Quinoline Ring | Electrophilic Aromatic Substitution | Halogenated or nitrated derivatives |

| Nitrile Group | Hydrolysis | 2-((8-Ethylquinolin-4-yl)oxy)acetic acid |

| Nitrile Group | Reduction | 2-((8-Ethylquinolin-4-yl)oxy)ethanamine |

| Nitrile Group | Cycloaddition | Tetrazole or triazole-containing quinoline derivatives |

Future research should focus on systematically exploring these and other chemical transformations to create a library of novel derivatives with diverse properties. Understanding the reactivity patterns of this molecule will be key to unlocking its full potential in synthetic chemistry.

Advanced Characterization Techniques and Data Interpretation

A thorough understanding of the structural and electronic properties of this compound is fundamental for predicting its behavior and guiding its application. Advanced characterization techniques will play a pivotal role in this endeavor.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will be essential for confirming the molecular structure and for studying its conformational dynamics in solution. rsc.org X-ray crystallography could provide definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. acs.org Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy will be employed to investigate its photophysical properties. acs.org

Key Characterization Data (Hypothetical):

| Technique | Predicted Observation | Information Gained |

| ¹H NMR | Aromatic protons in the 7-8 ppm range, ethyl group signals around 1.3 and 2.8 ppm, and a singlet for the CH₂CN group around 5.0 ppm. | Confirmation of the primary structure and electronic environment of the protons. |

| ¹³C NMR | Quinoline carbons in the 100-150 ppm range, nitrile carbon around 115 ppm. rsc.org | Carbon framework of the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₃H₁₂N₂O. | Confirmation of molecular weight and elemental composition. |

| UV-Vis Spectroscopy | Absorption maxima in the UV region, characteristic of the quinoline chromophore. acs.org | Electronic transition energies. |

The interpretation of this data, in conjunction with computational modeling, will provide deep insights into the molecule's properties and potential interactions.

Expansion into Undiscovered Material Science Applications

The quinoline scaffold is a well-known component in the development of functional materials. nih.gov Its derivatives have been investigated for applications in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors. The specific structure of this compound, with its potential for hydrogen bonding via the nitrile nitrogen and π-π stacking interactions from the quinoline ring, makes it a candidate for the design of novel materials.

Potential Material Science Applications:

| Application Area | Rationale |

| Organic Electronics | The extended π-system of the quinoline ring could impart useful electronic properties. nih.gov |

| Luminescent Materials | Quinoline derivatives often exhibit fluorescence, which could be tuned by further functionalization. acs.org |

| Metal-Organic Frameworks (MOFs) | The nitrile group can act as a ligand to coordinate with metal ions, forming porous materials with potential applications in gas storage or catalysis. |

| Corrosion Inhibitors | The nitrogen atom in the quinoline ring and the oxygen of the ether can adsorb onto metal surfaces, protecting them from corrosion. |

Future research in this area will involve the synthesis of polymers or co-crystals incorporating this compound and the characterization of their material properties.

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. nih.gov Density Functional Theory (DFT) calculations can be used to model the geometry, electronic structure, and spectroscopic properties of this compound. nih.gov

Molecular docking simulations, although typically used in a biological context, could be adapted to predict the interaction of this molecule with surfaces or within crystal lattices, providing insights into its potential as a material component. nih.gov Furthermore, computational methods can be employed to screen for potential new reactions and to understand the mechanisms of observed transformations.

Focus of Future Computational Studies:

| Computational Method | Research Goal |

| Density Functional Theory (DFT) | Prediction of spectroscopic data (NMR, IR, UV-Vis), calculation of electronic properties (HOMO-LUMO gap), and investigation of reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different solvent environments and its interaction with other molecules or surfaces. |

| Quantitative Structure-Property Relationship (QSPR) | Development of models to predict the material properties of derivatives based on their chemical structure. |

The synergy between computational prediction and experimental validation will be instrumental in accelerating the discovery of new applications for this compound and its derivatives.

Q & A

Basic: What are the common synthetic routes for preparing 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile?

Answer:

The synthesis typically involves functionalizing the quinoline core via nucleophilic substitution or coupling reactions. A key step is introducing the ethoxyacetonitrile moiety at the 4-position of the quinoline ring. For example:

- Suzuki-Miyaura cross-coupling can be employed to attach aryl/heteroaryl groups to the quinoline scaffold, as demonstrated in analogous heteroaryl phenoxyethylamine syntheses (Table 1, ).

- Koenigs-Knorr glycosylation (used in similar quinoline derivatives) highlights the use of acetonitrile as a solvent and cesium carbonate as a base for activating hydroxyl groups ().

- Borylation reactions (optimized for phenoxyacetonitrile intermediates) suggest that careful control of catalysts (e.g., PdCl₂) and reaction time is critical for regioselectivity ( ).

Advanced: How can reaction conditions be optimized for introducing the acetonitrile group to the quinoline scaffold?

Answer:

Advanced optimization involves:

- Solvent selection : Acetonitrile itself is often used as a polar aprotic solvent for SN₂ reactions, but its reactivity in nucleophilic substitutions (e.g., with TsCN) may require inert solvents like ethanol or THF ( ).

- Catalyst systems : Cobalt catalysts (e.g., CoA) and triphenylphosphine-based ligands enhance cyanide transfer efficiency in analogous reactions ( ).

- Temperature control : Low temperatures (0–25°C) minimize side reactions during nitrile group introduction, as seen in TsCN-mediated cyanation ( ).

Basic: What crystallographic tools are recommended for structural determination of this compound?

Answer:

- SHELX suite (SHELXL, SHELXS) is widely used for small-molecule refinement. SHELXL handles anisotropic displacement parameters and high-resolution data, while SHELXPRO interfaces with macromolecular applications ( ).

- WinGX integrates SHELX programs and provides visualization tools (e.g., ORTEP for ellipsoid plots) to validate bond lengths/angles ( ).

Advanced: How to address challenges in refining twinned or low-resolution crystallographic data for this compound?

Answer:

- Twinning refinement : SHELXL’s TWIN/BASF commands can model twinned domains, particularly for high-symmetry space groups ( ).

- High-resolution data : Use SHELXL’s restraints (e.g., DFIX, SIMU) to stabilize refinement against weak data. Validate with R-factor convergence and electron density maps ( ).

Basic: What analytical methods are suitable for purity assessment and impurity profiling?

Answer:

- HPLC with UV detection : Acetonitrile-based mobile phases (e.g., acetonitrile/water gradients) resolve polar impurities, as demonstrated in aspirin-related substance analyses ( ).

- LC-MS : Detects trace impurities (e.g., unreacted intermediates) using acetonitrile as a diluent ( ).

Advanced: How to develop a validated HPLC method for quantifying degradation products?

Answer:

- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to generate degradants.

- System suitability : Use a "system applicability solution" containing spiked impurities (e.g., 0.001 g/L) to validate resolution ( ).

- Column temperature : Maintain at 4°C to stabilize retention times and minimize on-column degradation ( ).

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact ( ).

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., acetonitrile).

Advanced: How to evaluate the compound’s stability under accelerated storage conditions?

Answer:

- ICH Q1A guidelines : Conduct studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC and characterize products using LC-MS/MS.

- Kinetic modeling : Use Arrhenius equations to predict shelf-life if decomposition is temperature-dependent ( ).

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

Answer:

- Quinoline modifications : Replace the ethyl group with bulkier substituents (e.g., propyl, isopropyl) to enhance tubulin inhibition, as seen in related quinoline-based tubulin inhibitors ().

- Nitrile group replacement : Substitute acetonitrile with carboxamide or ester moieties to modulate solubility and target binding ( ).

Basic: How to prepare standard solutions of this compound for quantitative analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.